molecular formula C23H23N2O+ B1237217 N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline

N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline

Cat. No. B1237217
M. Wt: 343.4 g/mol
InChI Key: PXIJCSZNPGOKCC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline is a member of naphthalenes.

Scientific Research Applications

Self-Aggregation and Anticancer Activity

A study by Sahay and Ghalsasi (2019) observed the self-aggregation of N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline, a compound related to the requested chemical, focusing on its potential in anticancer applications. This compound exhibited unique behavior, such as solidification and fibrillar growth, which is pertinent for understanding its anticancer activity (Sahay & Ghalsasi, 2019).

Synthesis Techniques

Suzuki et al. (1976) discussed a synthesis method involving benzoxazole, closely related to the compound . This research offers insights into efficient synthesis techniques for benzoxazole derivatives, which can be relevant for synthesizing N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Suzuki, Yamabayashi, & Izawa, 1976).

Cytotoxic Activity

Arulmurugan and Kavitha (2013) synthesized novel heterocyclic compounds, including benzoxazoles, and evaluated their cytotoxicity against human cancer cell lines. This research is crucial in understanding the potential cytotoxic properties of N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Arulmurugan & Kavitha, 2013).

Isomerization and Catalysis

Katritzky et al. (1995) explored the isomerization of a compound similar to the one requested, focusing on its kinetics and catalysis. This research can provide a basis for understanding similar reactions in N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).

Antiprotozoal Agents

Abdelgawad et al. (2021) synthesized benzoxazolyl aniline derivatives and evaluated them for antiprotozoal and antimicrobial activities. This research is significant for understanding the application of benzoxazole derivatives in developing antiprotozoal agents, which might be relevant for N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Abdelgawad et al., 2021).

properties

Molecular Formula

C23H23N2O+

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-1-(3-ethylbenzo[f][1,3]benzoxazol-3-ium-2-yl)but-1-en-2-yl]aniline

InChI

InChI=1S/C23H22N2O/c1-3-19(24-20-12-6-5-7-13-20)16-23-25(4-2)21-14-17-10-8-9-11-18(17)15-22(21)26-23/h5-16H,3-4H2,1-2H3/p+1

InChI Key

PXIJCSZNPGOKCC-UHFFFAOYSA-O

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC3=CC=CC=C3C=C2O1)CC)/NC4=CC=CC=C4

SMILES

CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CC)NC4=CC=CC=C4

Canonical SMILES

CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CC)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline
Reactant of Route 2
Reactant of Route 2
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline
Reactant of Route 3
Reactant of Route 3
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline
Reactant of Route 4
Reactant of Route 4
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline
Reactant of Route 5
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline
Reactant of Route 6
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.